molecular formula C14H23N3O2 B5456951 N-(furan-2-ylmethyl)-2-(4-propylpiperazin-1-yl)acetamide

N-(furan-2-ylmethyl)-2-(4-propylpiperazin-1-yl)acetamide

Cat. No.: B5456951
M. Wt: 265.35 g/mol
InChI Key: GRSOXHGMMZKOAU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-propylpiperazin-1-yl)acetamide is a synthetic organic compound that features a furan ring, a piperazine ring, and an acetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-propylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-2-5-16-6-8-17(9-7-16)12-14(18)15-11-13-4-3-10-19-13/h3-4,10H,2,5-9,11-12H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSOXHGMMZKOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(4-propylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.

    Formation of the 4-propylpiperazine intermediate: This involves the alkylation of piperazine with a propyl halide.

    Coupling of intermediates: The furan-2-ylmethyl intermediate is then reacted with the 4-propylpiperazine intermediate in the presence of a coupling reagent to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(4-propylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-propylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors and enzymes in the body, potentially modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)acetamide: Similar structure with a methyl group instead of a propyl group.

    N-(furan-2-ylmethyl)-2-(4-ethylpiperazin-1-yl)acetamide: Similar structure with an ethyl group instead of a propyl group.

    N-(furan-2-ylmethyl)-2-(4-isopropylpiperazin-1-yl)acetamide: Similar structure with an isopropyl group instead of a propyl group.

Uniqueness

N-(furan-2-ylmethyl)-2-(4-propylpiperazin-1-yl)acetamide is unique due to the specific combination of the furan ring, the propyl-substituted piperazine ring, and the acetamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

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